Home > Products > Screening Compounds P58158 > (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone -

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Catalog Number: EVT-10910872
CAS Number:
Molecular Formula: C53H83NO14
Molecular Weight: 962.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified as (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic molecule with a detailed stereochemical configuration. This compound belongs to the class of organic compounds characterized by multiple functional groups and stereocenters. Understanding its structure and properties is essential for various scientific applications.

Source and Classification

This compound can be classified as a polyfunctional organic molecule due to the presence of multiple hydroxyl (–OH) and methoxy (–OCH₃) groups. It is likely synthesized for research purposes in fields such as medicinal chemistry or materials science. The complexity of its structure suggests it may be involved in specific biological interactions or serve as a precursor for further chemical transformations.

Synthesis Analysis

Methods

The synthesis of such complex organic compounds typically involves several key steps:

  1. Retrosynthetic Analysis: Identifying simpler precursor molecules that can be transformed into the target compound.
  2. Functional Group Manipulation: Utilizing reactions such as alkylation or acylation to introduce functional groups at specific sites.
  3. Chiral Synthesis: Employing asymmetric synthesis techniques to ensure the correct stereochemistry at chiral centers.

Technical Details

Common methods for synthesizing complex organic molecules include:

  • Multi-step synthesis: Involves numerous reactions where intermediates are purified before proceeding to the next step.
  • Use of protecting groups: To prevent unwanted reactions at specific functional groups during synthesis.
  • Catalysis: Utilizing metal catalysts or enzymes to facilitate reactions under mild conditions.
Molecular Structure Analysis

Structure

The molecular structure of this compound can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern which aids in structural identification.

Data

The compound has multiple stereocenters and functional groups which contribute to its complexity. The presence of conjugated double bonds may also influence its electronic properties and reactivity.

Chemical Reactions Analysis

Reactions

This compound may undergo several types of chemical reactions including:

  1. Oxidation/Reduction Reactions: Due to the presence of hydroxyl groups which can be oxidized to carbonyls.
  2. Substitution Reactions: Methoxy groups can participate in nucleophilic substitution reactions.
  3. Elimination Reactions: Potential for forming double bonds through elimination of small molecules like water or methanol.

Technical Details

The reactivity of this compound can be assessed through kinetic studies and mechanistic investigations using spectroscopic methods to monitor reaction progress.

Mechanism of Action

Process

The mechanism by which this compound exerts its effects—if it has biological activity—could involve:

  1. Binding Interactions: The hydroxyl and methoxy groups may allow for hydrogen bonding with biological targets.
  2. Conformational Changes: The stereochemistry may influence how the molecule interacts with enzymes or receptors.

Data

Mechanistic studies could utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Likely soluble in polar solvents due to hydroxyl groups.
  • Melting/Boiling Points: High due to the complex structure and potential intermolecular interactions.

Chemical Properties

Chemical properties would encompass reactivity patterns based on functional group behavior and stability under various conditions.

Applications

Scientific Uses

This compound could have multiple applications in scientific research:

  1. Medicinal Chemistry: Potential use as a drug candidate due to its complex structure which may interact with biological systems.
  2. Material Science: Could serve as a precursor for polymers or other materials with specific properties.
  3. Analytical Chemistry: May be used as a standard in mass spectrometry or NMR studies due to its well-defined structure.

Properties

Product Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

962.2 g/mol

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2

InChI Key

HKVAMNSJSFKALM-DWDJINHCSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.